molecular formula C21H23N6PS B3725884 N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine

N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine

Cat. No.: B3725884
M. Wt: 422.5 g/mol
InChI Key: ZRQOHNKIHGLPDS-UHFFFAOYSA-N
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Description

N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine: is a complex heterocyclic compound featuring a unique tricyclic structure. This compound is characterized by the presence of multiple functional groups, including benzyl, imino, sulfanylidene, and phosphatricyclic moieties. The intricate arrangement of these groups imparts distinct chemical properties and reactivity to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions involving nitrogen and phosphorus-containing intermediates.

    Introduction of the benzyl groups: Benzylation reactions are carried out using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the imino and sulfanylidene groups: These functional groups are introduced through condensation reactions with appropriate reagents such as thiourea and benzylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine undergoes various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its complex tricyclic structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N6PS/c29-28(23-15-17-10-5-2-6-11-17)25-20(22-14-16-8-3-1-4-9-16)19-21(26-28)24-18-12-7-13-27(18)19/h1-6,8-11H,7,12-15H2,(H3,22,23,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQOHNKIHGLPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=C(N2C1)C(=NCC4=CC=CC=C4)NP(=S)(N3)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine
Reactant of Route 2
N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine
Reactant of Route 3
N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine
Reactant of Route 4
N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine
Reactant of Route 5
N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine
Reactant of Route 6
N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine

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